molecular formula C18H18ClN3O4S B4949768 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B4949768
M. Wt: 407.9 g/mol
InChI Key: SVGILRGIFCANFS-UHFFFAOYSA-N
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Description

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a pyridine moiety, and a thiazolidinone ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced by reacting the benzamide with pyridine-2-carboxaldehyde under appropriate conditions.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be formed by reacting the intermediate with 4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1,3-dimethylimidazolidinium chloride: A compound with a similar structure but different functional groups.

    2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide: Another compound with a similar core structure but different substituents.

Uniqueness

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is unique due to its combination of a benzamide core, a pyridine moiety, and a thiazolidinone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S/c1-18(2)11-27(25,26)22(17(18)24)13-6-7-15(19)14(9-13)16(23)21-10-12-5-3-4-8-20-12/h3-9H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGILRGIFCANFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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